3-Bromo-1-(2-chlorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the third position and a 2-chlorophenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with 3-bromo-1-propyne under basic conditions to yield the desired pyrazole compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating and the use of polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is common.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: Dehalogenated pyrazoles and other reduced forms.
Scientific Research Applications
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including potential anti-inflammatory and anticancer agents.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H6BrClN2 |
---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
3-bromo-1-(2-chlorophenyl)pyrazole |
InChI |
InChI=1S/C9H6BrClN2/c10-9-5-6-13(12-9)8-4-2-1-3-7(8)11/h1-6H |
InChI Key |
QAXIGCIVNNPFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.